N-(2-{[1,1'-biphenyl]-4-yl}-2-hydroxypropyl)-N'-[2-(cyclohex-1-en-1-yl)ethyl]ethanediamide
Description
Properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-N'-[2-hydroxy-2-(4-phenylphenyl)propyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2O3/c1-25(30,22-14-12-21(13-15-22)20-10-6-3-7-11-20)18-27-24(29)23(28)26-17-16-19-8-4-2-5-9-19/h3,6-8,10-15,30H,2,4-5,9,16-18H2,1H3,(H,26,28)(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJEACZDFWRLUIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C(=O)NCCC1=CCCCC1)(C2=CC=C(C=C2)C3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[1,1’-biphenyl]-4-yl}-2-hydroxypropyl)-N’-[2-(cyclohex-1-en-1-yl)ethyl]ethanediamide typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:
Formation of the biphenyl group: This can be achieved through a Suzuki coupling reaction between a halogenated benzene and a phenylboronic acid.
Introduction of the hydroxypropyl group: This step might involve the reaction of the biphenyl compound with an epoxide under basic conditions to form the hydroxypropyl group.
Formation of the ethanediamide linkage: This could be done by reacting the hydroxypropyl-biphenyl compound with an appropriate amine and an acid chloride to form the ethanediamide linkage.
Introduction of the cyclohexenyl group: The final step might involve the reaction of the ethanediamide compound with a cyclohexenyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-{[1,1’-biphenyl]-4-yl}-2-hydroxypropyl)-N’-[2-(cyclohex-1-en-1-yl)ethyl]ethanediamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The cyclohexenyl group can be reduced to form a cyclohexyl group.
Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (Cl2, Br2) and Lewis acids (AlCl3).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of cyclohexyl derivatives.
Substitution: Formation of halogenated biphenyl derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a ligand in biochemical assays or as a probe in molecular biology.
Medicine: Possible applications in drug development or as a therapeutic agent.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of N-(2-{[1,1’-biphenyl]-4-yl}-2-hydroxypropyl)-N’-[2-(cyclohex-1-en-1-yl)ethyl]ethanediamide would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The biphenyl group could facilitate binding to hydrophobic pockets, while the hydroxypropyl and cyclohexenyl groups might enhance solubility and bioavailability.
Comparison with Similar Compounds
(a) N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-[1,1'-biphenyl]-4-yl)propanamide
- Synthesis : Synthesized via DCC-mediated coupling between flurbiprofen (a fluorinated biphenyl carboxylic acid) and tryptamine. This method mirrors the likely synthesis of the target compound, where carbodiimide reagents activate carboxyl groups for amide bond formation .
- The fluorine atom on the biphenyl may enhance metabolic resistance compared to the target’s unsubstituted biphenyl .
(b) VM-7 and VM-10 (Biphenyl Carboxamides)
- VM-7: 2-(N-(2-ethylphenyl)-4'-methyl-[1,1'-biphenyl]-2-ylcarboxamido)-2-oxoethyl nitrate. Physicochemical Data: Melting point 128–130°C, yield 65.24%, IR peaks at 1700 cm⁻¹ (amide C=O) and 1220 cm⁻¹ (NO₂) . The ethylphenyl substituent may reduce solubility compared to the target’s hydroxypropyl chain .
- VM-10 : Features a 4-hydroxyphenyl group, improving polarity (m.p. 138–140°C) but lowering yield (55.15%) due to steric hindrance during synthesis .
Table 1: Comparative Physicochemical Properties
Piperidine and Fentanyl Analogs
Cyclopropylfentanyl
- Structure : N-Phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]cyclopropanecarboxamide.
- Relevance : Demonstrates how cycloalkyl groups (e.g., cyclopropyl) modulate receptor binding. The target’s cyclohexenylethyl group may similarly influence pharmacokinetics but lacks the opioid receptor affinity seen in fentanyls .
Covalent Inhibitors with Biphenyl Motifs
- I-A8 and I-A10 : Acrylamide-containing biphenyl derivatives designed for covalent enzyme inhibition. The target’s ethanediamide group could enable similar irreversible binding, though its hydroxypropyl chain may reduce reactivity compared to acrylamides .
Research Implications and Limitations
Key research gaps include:
Q & A
Basic: What are the critical steps for optimizing the synthesis of this compound to ensure high yield and purity?
Methodological Answer:
The synthesis requires multi-step organic reactions, often involving coupling of biphenyl and cyclohexenyl ethyl moieties via oxalamide linkages. Key steps include:
- Temperature-controlled condensation : Maintaining 0–5°C during acyl chloride formation to prevent side reactions (e.g., hydrolysis) .
- Inert atmosphere : Using nitrogen or argon to protect reactive intermediates (e.g., hydroxypropyl groups) from oxidation .
- Intermediate purification : Column chromatography or recrystallization after each step to isolate intermediates (e.g., benzo[d][1,3]dioxol-5-ylmethanol derivatives) .
- Yield optimization : Adjusting stoichiometric ratios (e.g., 1.2:1 for amine-to-acyl chloride) and reaction times (4–6 hours for amide bond formation) .
Basic: Which analytical techniques are most reliable for confirming structural integrity and purity?
Methodological Answer:
A combination of spectroscopic and chromatographic methods is essential:
- NMR spectroscopy : ¹H/¹³C NMR to verify biphenyl aromatic protons (δ 7.2–7.6 ppm) and hydroxypropyl groups (δ 1.2–1.5 ppm) .
- Mass spectrometry (HRMS) : Exact mass determination (e.g., [M+H]+ ion) to confirm molecular formula and rule out impurities .
- HPLC-PDA : Purity assessment (>98%) using a C18 column with acetonitrile/water gradients; monitor λmax ~255 nm for conjugated systems .
- X-ray crystallography (if feasible): Resolve bond angles and stereochemistry, particularly for the cyclohexenyl group .
Advanced: How can researchers design experiments to assess its potential bioactivity in modulating enzymatic targets?
Methodological Answer:
Bioactivity studies require a tiered approach:
- In silico docking : Use Schrödinger Suite or AutoDock to predict binding affinity for enzymes (e.g., cyclooxygenase-2) based on the oxalamide linker’s flexibility .
- In vitro enzyme assays : Test inhibition of proteases or kinases at concentrations (1–100 µM) in buffer (pH 7.4) with positive controls (e.g., staurosporine for kinases) .
- Cellular models : Evaluate cytotoxicity (IC50) in cancer cell lines (e.g., HeLa) via MTT assays and validate target engagement using Western blotting for downstream markers (e.g., phosphorylated ERK) .
Advanced: What computational strategies are effective for modeling its reactivity and interaction with biological targets?
Methodological Answer:
- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to predict electrophilic sites (e.g., hydroxypropyl oxygen) for nucleophilic attacks .
- Molecular dynamics (MD) simulations : Simulate ligand-protein binding (e.g., 100 ns trajectories in GROMACS) to assess stability of the cyclohexenyl group in hydrophobic pockets .
- QSAR modeling : Corrogate substituent effects (e.g., methoxy vs. chloro groups) on bioactivity using descriptors like logP and polar surface area .
Advanced: How should researchers resolve contradictions in bioassay data (e.g., variable IC50 values across studies)?
Methodological Answer:
Discrepancies often arise from experimental variables. Mitigation strategies include:
- Standardized protocols : Use identical cell lines (ATCC-validated), serum-free media, and incubation times (48–72 hours) .
- Batch consistency : Verify compound purity (HPLC) and solubility (DMSO stock concentration ≤10 mM) before assays .
- Orthogonal assays : Cross-validate results with alternative methods (e.g., ATP-based viability assays vs. apoptosis markers like caspase-3) .
Advanced: What approaches are recommended for studying structure-activity relationships (SAR) in analogs of this compound?
Methodological Answer:
- Scaffold diversification : Synthesize derivatives with modified substituents (e.g., replacing cyclohexenyl with cyclopentyl) and compare bioactivity .
- Pharmacophore mapping : Identify critical motifs (e.g., the hydroxypropyl group’s role in hydrogen bonding) using alignment tools in MOE .
- Proteomics profiling : Apply affinity purification mass spectrometry (AP-MS) to identify off-target interactions influencing SAR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
